![molecular formula C19H23NO3 B5857930 N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide](/img/structure/B5857930.png)
N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide, commonly known as LY-2183240, is a small molecule antagonist of the metabotropic glutamate receptor 2 (mGluR2). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological and psychiatric disorders.
Wirkmechanismus
LY-2183240 acts as an antagonist of the N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide receptor, which is a member of the G protein-coupled receptor family. This receptor is primarily located in the presynaptic terminals of neurons and is involved in the regulation of glutamate release. By blocking the N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide receptor, LY-2183240 reduces the release of glutamate, which is a major excitatory neurotransmitter in the brain. This mechanism of action is believed to underlie the anxiolytic and antidepressant effects of LY-2183240.
Biochemical and Physiological Effects:
LY-2183240 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce glutamate release in the brain, which can lead to a reduction in neuronal excitability. Additionally, LY-2183240 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in promoting the growth and survival of neurons. This increase in BDNF levels may contribute to the antidepressant effects of LY-2183240.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of LY-2183240 is its specificity for the N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide receptor. This specificity allows researchers to investigate the role of this receptor in various neurological and psychiatric disorders. However, one limitation of LY-2183240 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving LY-2183240. One area of interest is investigating its potential use in treating addiction, particularly opioid addiction. Additionally, further studies are needed to fully understand the mechanism of action of LY-2183240 and its effects on other neurotransmitter systems. Finally, there is potential for the development of more potent and selective N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide antagonists based on the structure of LY-2183240.
Conclusion:
In conclusion, LY-2183240 is a small molecule antagonist of the N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide receptor that has shown promise in preclinical studies for its potential use in treating various neurological and psychiatric disorders. Its specificity for the N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide receptor makes it a valuable tool for investigating the role of this receptor in these disorders. Further research is needed to fully understand the mechanism of action of LY-2183240 and its potential therapeutic applications.
Synthesemethoden
The synthesis of LY-2183240 involves the reaction of 5-isopropyl-4-methoxy-2-methylphenylamine with 4-methoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the final pure compound.
Wissenschaftliche Forschungsanwendungen
LY-2183240 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in preclinical models of anxiety and depression. Additionally, LY-2183240 has been investigated for its potential use in treating schizophrenia, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-methoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12(2)16-11-17(13(3)10-18(16)23-5)20-19(21)14-6-8-15(22-4)9-7-14/h6-12H,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAYXJCXNYVGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)OC)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.